molecular formula C10H9N5O2 B597776 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1260876-64-9

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B597776
CAS No.: 1260876-64-9
M. Wt: 231.215
InChI Key: LBGXMOFDCUVKNK-UHFFFAOYSA-N
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Description

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a methylisoxazole substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the construction of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the methylisoxazole group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-5-methylisoxazole with suitable aldehydes and β-naphthol in the presence of a catalyst like bismuth (III) trifluoromethanesulfonate can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core and a methylisoxazole substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-5-3-6(14-17-5)8-7-9(15(2)13-8)11-4-12-10(7)16/h3-4H,1-2H3,(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHZJMVMZNIICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NN(C3=C2C(=O)NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733708
Record name 1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260876-64-9
Record name 1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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